2-Acetamido-9-fluorenyl acetate
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Overview
Description
Desmopressin acetate is a synthetic analog of the natural pituitary hormone arginine vasopressin, also known as antidiuretic hormone. It is primarily used to reduce urinary output and increase urine osmolality. This compound is widely used in the treatment of conditions such as central diabetes insipidus, primary nocturnal enuresis, and certain bleeding disorders like hemophilia A and von Willebrand disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmopressin acetate is synthesized through solid-phase peptide synthesis. The process involves the following steps:
Synthesis of Linear Desmopressin Peptide Resin: This is achieved by coupling amino acids one by one to a resin.
Cleavage and Purification: The linear peptide is cleaved from the resin and purified using reversed-phase high-performance liquid chromatography.
Oxidation: The purified peptide undergoes liquid-phase oxidation to form disulfide bonds.
Salt Conversion: Finally, the peptide is converted to its acetate salt form.
Industrial Production Methods: The industrial production of desmopressin acetate integrates solid-phase synthesis and liquid-phase oxidation. This method is advantageous due to its simplicity, low production cost, minimal environmental pollution, and high yield. The final product is of high purity and low impurity content, making it suitable for large-scale production .
Types of Reactions:
Oxidation: Desmopressin acetate undergoes oxidation to form disulfide bonds, which are crucial for its biological activity.
Substitution: The compound is synthesized by substituting 8-L-arginine with 8-D-arginine and deaminating 1-cysteine.
Common Reagents and Conditions:
Oxidizing Agents: Iodine is commonly used for the oxidation step.
Chromatography: Reversed-phase high-performance liquid chromatography is used for purification.
Major Products:
Scientific Research Applications
Desmopressin acetate has a wide range of applications in scientific research:
Mechanism of Action
Desmopressin acetate exerts its effects by mimicking the action of arginine vasopressin. It binds to V2 receptors in the renal collecting ducts, leading to increased water resorption and reduced urine output. Additionally, it increases plasma levels of factor VIII and von Willebrand factor, which are essential for blood clotting .
Comparison with Similar Compounds
Arginine Vasopressin: The natural hormone that desmopressin acetate mimics.
Lypressin: Another synthetic analog of vasopressin with similar antidiuretic properties.
Terlipressin: A vasopressin analog used primarily for its vasoconstrictive properties.
Uniqueness: Desmopressin acetate is unique due to its selective action on V2 receptors, which enhances its antidiuretic potency while minimizing pressor effects. This selectivity makes it particularly effective for treating conditions like central diabetes insipidus and primary nocturnal enuresis .
Properties
CAS No. |
108973-47-3 |
---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(2-acetamido-9H-fluoren-9-yl) acetate |
InChI |
InChI=1S/C17H15NO3/c1-10(19)18-12-7-8-14-13-5-3-4-6-15(13)17(16(14)9-12)21-11(2)20/h3-9,17H,1-2H3,(H,18,19) |
InChI Key |
WOIUBMJAWAWJMB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
2-ACETAMIDO-9-FLUORENYL ACETATE |
Origin of Product |
United States |
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